molecular formula C15H13F3N2 B14137919 N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide

N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B14137919
M. Wt: 278.27 g/mol
InChI Key: XAUZEYUZENYSJP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide involves several steps. One common synthetic route includes the reaction of benzylamine with 3-(trifluoromethyl)benzoic acid to form the corresponding amide. This reaction is typically carried out under acidic conditions to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:

    N-Benzyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the carboximidamide group.

    N-Benzyl-4-(trifluoromethyl)benzenecarboximidamide: Similar structure but with the trifluoromethyl group in a different position.

    N-Benzyl-3-(difluoromethyl)benzenecarboximidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H13F3N2

Molecular Weight

278.27 g/mol

IUPAC Name

N'-benzyl-3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)13-8-4-7-12(9-13)14(19)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,19,20)

InChI Key

XAUZEYUZENYSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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